Cas no 921998-78-9 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
- N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethylbenzamide
- F2266-0070
- 921998-78-9
- AKOS002013541
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- Inchi: 1S/C20H22N2O2/c1-4-22-18-9-8-17(12-15(18)7-10-19(22)23)21-20(24)16-6-5-13(2)14(3)11-16/h5-6,8-9,11-12H,4,7,10H2,1-3H3,(H,21,24)
- InChI Key: ZLFHYPDWBSSJLU-UHFFFAOYSA-N
- SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC)(=O)C1=CC=C(C)C(C)=C1
Computed Properties
- Exact Mass: 322.168127949g/mol
- Monoisotopic Mass: 322.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 49.4Ų
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2266-0070-2μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-5μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-10μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-20μmol |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-1mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-2mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-3mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-4mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-5mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2266-0070-10mg |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide |
921998-78-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
Recent Advances in the Study of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS: 921998-78-9)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide (CAS: 921998-78-9) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroquinoline scaffold and substituted benzamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its utility in drug discovery pipelines.
One of the key areas of research has been the compound's interaction with specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. The research team employed X-ray crystallography to reveal the precise binding mode of the compound within the kinase active site, providing valuable insights for structure-based drug design.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as a modulator of protein-protein interactions. A preprint available on bioRxiv (2024) reports that this molecule can disrupt specific protein complexes involved in oncogenic signaling, suggesting possible applications in cancer therapy. The study utilized a combination of computational docking and biophysical assays to characterize these interactions, highlighting the compound's versatility as a chemical probe.
The pharmacokinetic profile of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide has also been a subject of recent investigation. A series of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies conducted in 2023 revealed favorable metabolic stability and oral bioavailability in preclinical models. These findings, published in the European Journal of Pharmaceutical Sciences, support the compound's potential as a lead candidate for further development.
Synthetic approaches to this compound have been refined in recent years, with several research groups reporting improved yields and scalability. A 2024 publication in Organic Process Research & Development describes a novel catalytic system that enables the efficient preparation of the tetrahydroquinoline core structure, addressing previous challenges in the synthetic route. These methodological advances are expected to facilitate broader investigation of this compound class.
Looking forward, the scientific community anticipates further exploration of structure-activity relationships around this scaffold. Several patent applications filed in 2023-2024 suggest growing commercial interest in derivatives of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, particularly for applications in inflammation and oncology. As research continues, this compound is likely to serve as a valuable tool for understanding biological pathways and as a starting point for therapeutic development.
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